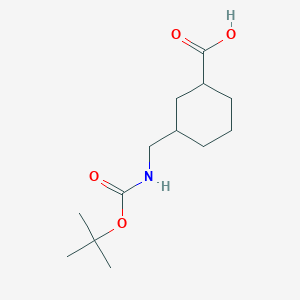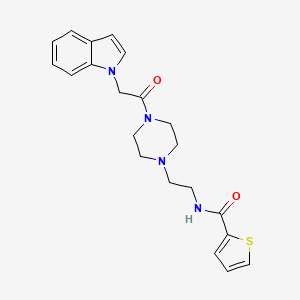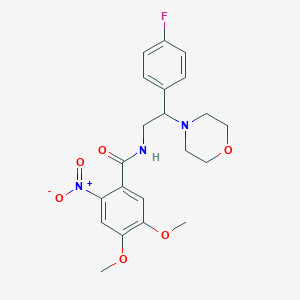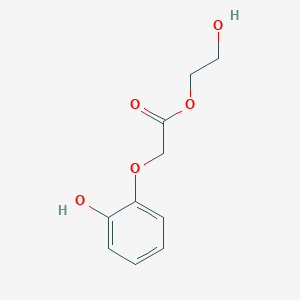![molecular formula C20H18N4O2S B2779055 N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide CAS No. 920689-93-6](/img/structure/B2779055.png)
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of compounds within this category often involves reactions of arylmethylidene derivatives of furan-2(3H)-ones, serving as precursors for heterocyclic compounds containing pyrimidine and other structural fragments. These synthetic processes aim to develop new biologically active compounds with potential applications in various fields, including medicinal chemistry and agriculture. Aniskova, Grinev, and Yegorova (2017) described the synthesis of compounds showing plant-growth regulatory activity through the interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea, underlining the chemical versatility and potential utility of these molecules in developing new agrochemicals (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities
Research into the biological activities of these compounds reveals their potential in various therapeutic areas. For instance, the design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive and anti-inflammatory properties. Such studies contribute to the understanding of the compound's pharmacological profiles and lay the groundwork for future drug development aimed at treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antiprotozoal and Antitumor Applications
Compounds with structures similar to N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide have been evaluated for their antiprotozoal and antitumor activities. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activities against protozoan parasites and highlighting the potential for treating diseases caused by these organisms. The study indicates the significance of structural modification in enhancing biological activity and specificity (Ismail et al., 2004).
Structural Studies and Drug Design
The crystallographic analysis of related compounds offers insights into their interaction mechanisms with biological targets, facilitating the design of more potent and selective agents. Studies involving the crystal structure of complexes between DNA and specific inhibitors help understand the molecular basis of drug-DNA interactions, guiding the optimization of drug candidates for improved efficacy and reduced toxicity (Laughton et al., 1995).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-23-19(22-11-17(25)21-10-15-8-5-9-26-15)18-16(12-27-20(18)24-13)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYLYBIQOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2778981.png)
![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2778986.png)

![5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide](/img/structure/B2778988.png)

![Acetic acid; tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2778995.png)